

# Technical Guide: Solubility Profile and Handling of 4,6-Dihydroxynicotinamide

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## Compound of Interest

Compound Name: 4,6-Dihydroxynicotinamide

CAS No.: 5466-41-1

Cat. No.: B1505835

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## Executive Summary & Chemical Identity[1][2][3]

**4,6-Dihydroxynicotinamide** (4,6-DHNA) is a critical heterocyclic building block, often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and complex pyridine derivatives. [1] Its utility is frequently bottlenecked by its "brick-dust" physicochemical profile—characterized by high crystallinity, high melting point, and poor solubility in standard organic solvents.[1]

Effective manipulation of 4,6-DHNA requires a deep understanding of its tautomeric equilibrium and pH-dependent ionization.[1] This guide provides a validated framework for solubilizing, recrystallizing, and processing this compound.

## Chemical Specifications

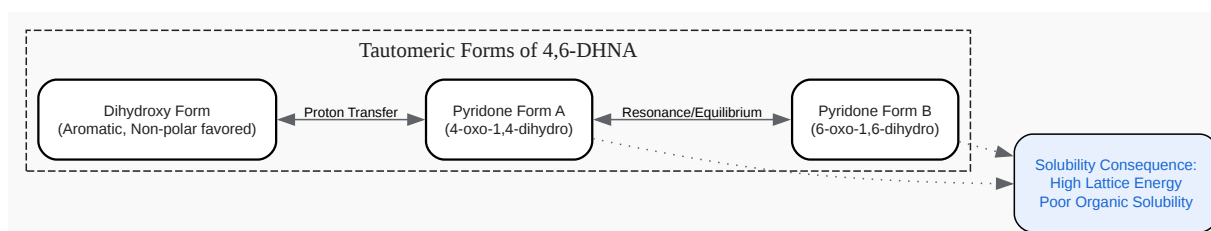
Property	Detail
IUPAC Name	4,6-Dihydroxypyridine-3-carboxamide
CAS Number	5466-41-1
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	154.12 g/mol
Appearance	White to off-white crystalline powder
Melting Point	>250°C (Decomposes)
pKa (Predicted)	pKa <sub>1</sub> ≈ 5.5 (OH/NH), pKa <sub>2</sub> ≈ 10.5

## Physicochemical Basis of Solubility[1]

To master the solubility of 4,6-DHNA, one must recognize that it does not exist primarily as a "dihydroxypyridine" in solution.[1] It exists in a dynamic equilibrium with its pyridone tautomers.[1] This tautomerism creates a rigid intermolecular hydrogen-bonding network (amide-to-pyridone interactions) that resists solvation.[1]

## Tautomeric Equilibrium

The molecule fluctuates between the aromatic dihydroxy form and the polar pyridone forms.[1] In polar solvents (water, DMSO), the pyridone forms often predominate, increasing polarity but reducing solubility in organic media.[1]



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Figure 1: Tautomeric equilibrium driving the high lattice energy and solubility challenges of 4,6-DHNA.

## Solvent Compatibility Profile

The following data summarizes the solubility behavior of 4,6-DHNA at ambient temperature (25°C) and elevated temperature (60-80°C).

### Quantitative Solubility Classes

- High Solubility (>50 mg/mL): Strong Bases (NaOH, KOH), DMSO.[1]
- Moderate Solubility (10–50 mg/mL): DMF, Hot Water, Hot Pyridine.[1]
- Low Solubility (<1 mg/mL): Water (RT), Methanol, Ethanol, Acetonitrile.[1]
- Insoluble: Hexanes, Dichloromethane (DCM), Diethyl Ether, Toluene.[1]

Solvent System	Solubility (25°C)	Solubility (Hot)	Application Notes
Water (Neutral)	< 1 mg/mL	~10 mg/mL	Poor solubility due to strong crystal lattice. [1]
1M NaOH / KOH	> 100 mg/mL	Very High	Deprotonation breaks H-bond network.[1] Ideal for extraction.[1]
DMSO	~ 20-30 mg/mL	> 50 mg/mL	Best organic solvent for NMR or non-aqueous reactions.[1]
DMF	~ 5-10 mg/mL	Moderate	Good alternative to DMSO for reactions requiring workup.[1]
Methanol / Ethanol	< 1 mg/mL	Sparingly	Antisolvent for recrystallization.[1]
DCM / Chloroform	Insoluble	Insoluble	Suitable for washing away non-polar impurities.[1]

## Detailed Experimental Protocols

### Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to validate specific solubility values for your batch.[1]

- Preparation: Weigh 50 mg of 4,6-DHNA into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent.[1]
- Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
  - Checkpoint: If the solid dissolves completely, add another 50 mg until a visible precipitate remains.[1]

- Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.22  $\mu\text{m}$  PTFE filter.
- Quantification: Dilute the supernatant 100-fold with water and analyze via UV-Vis ( $\lambda_{\text{max}} \approx 260 \text{ nm}$ ) or HPLC against a standard curve.

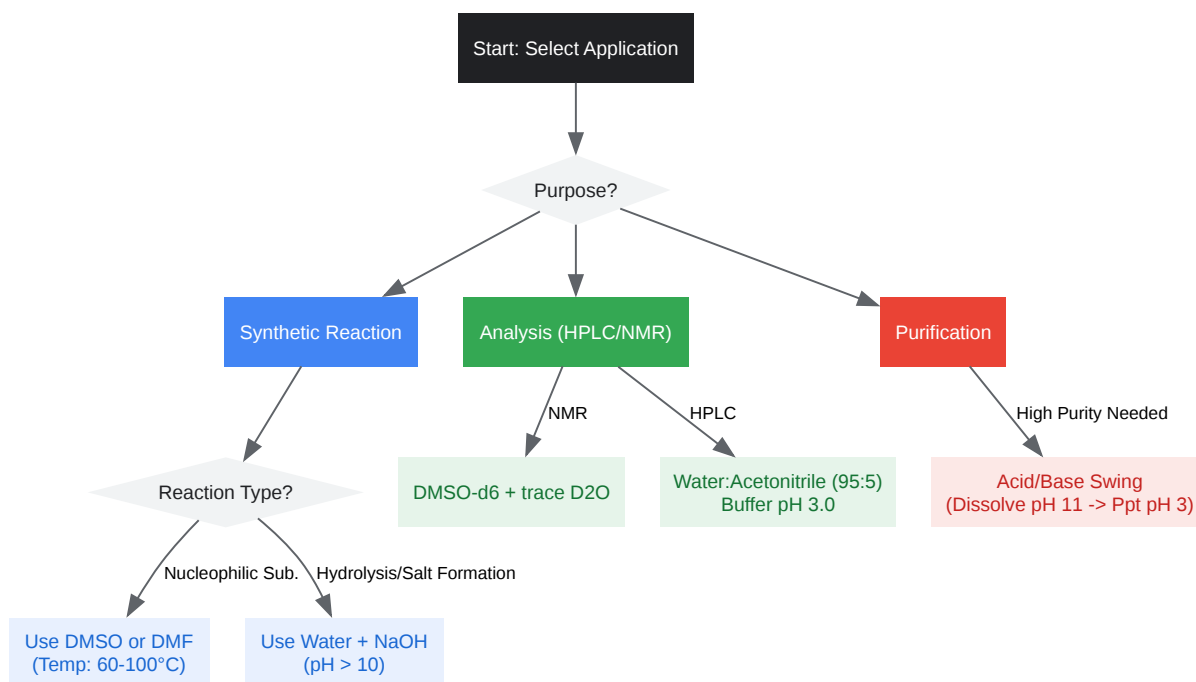
## Protocol B: pH-Switch Recrystallization (Purification)

This is the most effective method for purifying 4,6-DHNA from crude reaction mixtures.<sup>[1]</sup>

- Dissolution (Basification): Suspend crude 4,6-DHNA in water (10 mL/g). Slowly add 2M NaOH until pH 11–12. The solution should become clear and yellow/amber.<sup>[1]</sup>
  - Mechanism:<sup>[1]</sup> Formation of the di-sodium salt breaks the intermolecular H-bonds.<sup>[1]</sup>
- Filtration: Filter the basic solution to remove insoluble mechanical impurities (dust, polymers).<sup>[1]</sup>
- Precipitation (Acidification): While stirring vigorously, slowly add 2M HCl dropwise.
  - Critical Step: Watch for the "cloud point" around pH 6–7.<sup>[1]</sup>
  - Continue adding acid until pH reaches ~3–4.<sup>[1]</sup> The product will precipitate as a thick white solid.<sup>[1]</sup>
- Isolation: Cool the slurry to 4°C for 2 hours. Filter via vacuum filtration.<sup>[1]</sup>
- Wash: Wash the cake with cold water (2x) followed by cold methanol (1x) to remove water and aid drying.
- Drying: Dry in a vacuum oven at 60°C for 12 hours.

## Logical Workflow for Solvent Selection

Use the following decision tree to select the appropriate solvent system for your specific application (Reaction vs. Analysis vs. Purification).



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Figure 2: Decision matrix for solvent selection based on experimental intent.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600044, **4,6-Dihydroxynicotinamide**. Retrieved from [\[Link\]](#)
- ResearchGate. Solubility of Pyridine Carboxamides in Organic Solvents. Retrieved from [\[Link\]](#)

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## Sources

- [1. 2,6-Dihydroxypyridine - Wikipedia \[en.wikipedia.org\]](#)
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